3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide
Description
This compound belongs to the hydrazide class, characterized by a propanehydrazide backbone functionalized with a 3,5-dimethylpyrazole moiety and an (E)-configured 3-hydroxy-4-methoxybenzylidene group. The structure combines electron-donating (methoxy, hydroxy) and aromatic groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-13(11(2)19-18-10)5-7-16(22)20-17-9-12-4-6-15(23-3)14(21)8-12/h4,6,8-9,21H,5,7H2,1-3H3,(H,18,19)(H,20,22)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQMNDMZGOTMU-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with 3-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest analog is 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide (), differing only in substituent positions on the aromatic ring (3-hydroxy-4-methoxy vs. 3-ethoxy-2-hydroxy). Key comparisons include:
The 3-hydroxy-4-methoxy substitution likely enhances hydrogen-bonding capacity and solubility compared to the ethoxy analog, which may improve bioavailability .
Comparison with Pyrazol-3-one Derivatives ()
The (4E)-2-acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives () share a hydrazone backbone but feature a pyrazol-3-one ring instead of pyrazole. Key differences:
The pyrazol-3-one derivatives exhibit antibacterial activity linked to nitro (-NO₂) groups, whereas the target compound’s hydroxy and methoxy groups may favor antifungal or anti-inflammatory effects .
Comparison with Triazine-Based Hydrazides ()
3-(3,5-Dioxo-1,2,4-triazin-6-yl)-N′-[(E)-(4-trifluoromethylphenyl)methylidene]propanehydrazide () replaces the pyrazole with a triazine ring and introduces a trifluoromethyl (-CF₃) group. Contrasts include:
The -CF₃ group in the triazine analog enhances metabolic stability but reduces solubility, whereas the target compound’s polar groups may improve pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
